N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a quinazolinone core substituted with a 1,2,4-oxadiazole moiety and a 3,4-dimethylphenyl group. Its design integrates pharmacophores known for diverse bioactivities, including enzyme inhibition (e.g., kinase or protease targets) and anti-inflammatory effects . The quinazolinone scaffold is recognized for its role in modulating protein-protein interactions, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π stacking interactions . The 3,4-dimethylphenyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
CAS No. |
894260-15-2 |
|---|---|
Molecular Formula |
C27H23N5O4 |
Molecular Weight |
481.512 |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-17-12-13-20(14-18(17)2)28-23(33)15-31-22-11-7-6-10-21(22)26(34)32(27(31)35)16-24-29-25(30-36-24)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33) |
InChI Key |
ZGJHNPQGQCPCAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The compound’s structural uniqueness lies in its hybrid architecture. Key analogs and their distinguishing features include:
Key Structural Differences :
- Oxadiazole vs. Thiazolidinone/Isoxazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazolidinones, which are prone to ring-opening . Isoxazole-containing analogs exhibit distinct electronic profiles due to oxygen vs. sulfur heteroatoms, altering binding interactions .
- Quinazolinone vs. Triazole Core: Quinazolinones provide a planar aromatic system for intercalation or enzyme active-site binding, whereas triazoles favor hydrogen-bonding networks .
Pharmacological Activity
- Anti-inflammatory Potential: The target compound’s quinazolinone-oxadiazole hybrid may surpass triazole derivatives (e.g., 63% anti-exudative activity in ) due to dual inhibition of cyclooxygenase (COX) and cytokine signaling pathways.
- Enzyme Inhibition: Compared to thiazolidinone analogs (IC₅₀ ~5–10 μM for COX-2 ), the target compound’s rigid oxadiazole-quinazolinone framework could enhance selectivity for kinases (e.g., EGFR or VEGFR) with IC₅₀ values projected below 1 μM .
Solubility and Pharmacokinetics
- The 3,4-dimethylphenyl group increases logP (~3.5 predicted), suggesting moderate solubility in aqueous buffers (<50 μg/mL), comparable to isoxazole analogs . Thiazolidinone derivatives exhibit higher solubility (>100 μg/mL) due to polar carbonyl groups but poorer blood-brain barrier penetration .
Q & A
Q. Table 1: Impact of Substituent Modifications on Biological Activity
| R Group | Enzyme Inhibition (%) | Cellular Efficacy (IC50) |
|---|---|---|
| 3-Cl | 78 ± 3.2 | 12.4 μM |
| 4-OMe | 65 ± 4.1 | 28.7 μM |
| 2,4-diMe | 82 ± 2.8 | 9.8 μM |
| (Adapted from ) |
(Advanced) What strategies elucidate molecular targets and mechanisms of action?
- Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from cell lysates .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects .
- Metabolite Tracking: Radiolabel the acetamide group (14C) to study metabolic stability .
(Advanced) What in silico approaches predict SAR for optimizing target affinity?
- Molecular Dynamics Simulations: Simulate ligand-protein interactions (e.g., quinazoline core’s stability in ATP-binding pockets) .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC50 data .
- ADMET Prediction: Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .
(Advanced) How to design stability studies for hydrolytic/oxidative degradation?
- Forced Degradation: Expose to 0.1M HCl (hydrolysis) or 3% H2O2 (oxidation) at 40°C for 48 hr .
- Analytical Monitoring: Track degradation via UPLC-MS/MS (e.g., quinazoline ring opening at m/z 245) .
- Excipient Compatibility: Test with common stabilizers (e.g., mannitol) under accelerated storage conditions .
(Advanced) What statistical frameworks analyze dose-response relationships?
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) .
- ANOVA with Tukey’s Test: Compare efficacy across dose groups (e.g., 5–50 mg/kg in murine models) .
- Bootstrap Resampling: Estimate confidence intervals for IC50 values .
(Advanced) How can structure-based design improve pharmacokinetic properties?
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Prodrug Strategies: Mask the acetamide as a tert-butyl ester to improve oral bioavailability .
- Crystal Structure Analysis: Identify solvent-exposed regions for PEGylation to prolong half-life .
(Advanced) What experimental approaches validate selectivity against enzyme isoforms?
- Isoform-Specific Assays: Test against COX-1 vs. COX-2 or EGFR vs. HER2 .
- CRISPR Knockout Models: Use HEK293 cells lacking specific isoforms to confirm on-target effects .
- Thermal Shift Assay (TSA): Measure ΔTm to compare binding affinity across isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
